![molecular formula C21H22N6O2 B2565513 3-cyclopentyl-7-{[2-(1H-indol-3-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396673-60-1](/img/structure/B2565513.png)
3-cyclopentyl-7-{[2-(1H-indol-3-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis Methods
- One study discusses the efficient synthesis of 3,5-disubstituted- and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles from a novel condensation process, which may be relevant to the synthesis of similar complex molecules like the one (Klappa, McNeill, & Rich, 2002).
- Another study demonstrates the diversity-oriented synthesis of pyrido- and pyrimido-indoles, providing insights into the synthesis methods that could be applicable to the compound (Arigela et al., 2014).
Chemical Structure and Reactions
- Research on the cycloaddition between N-protected indoles and substituted maleimides leading to pyrrolo[3,4-a]carbazole derivatives, suggests potential pathways for forming structurally similar compounds (Bleile, Wagner, & Otto, 2005).
- A study describing the synthesis of 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones, which are structurally related, highlights potential synthetic routes and structural aspects relevant to the compound (Wang, Wang, & Bannister, 2015).
Biological Activity and Applications
- The synthesis and in vitro antiviral activity of hydroxyalkoxymethyl derivatives of thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione offer insights into the biological activity that similar compounds may exhibit (Revankar et al., 1998).
- A study on the synthesis of thieno[2,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists suggests potential therapeutic applications for structurally similar compounds (Guo et al., 2003).
Propiedades
IUPAC Name |
6-cyclopentyl-2-[2-(1H-indol-3-yl)ethylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c28-19-16-12-24-20(22-10-9-13-11-23-17-8-4-3-7-15(13)17)25-18(16)26-21(29)27(19)14-5-1-2-6-14/h3-4,7-8,11-12,14,23H,1-2,5-6,9-10H2,(H2,22,24,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRBIEQHEJCKIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCCC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-7-{[2-(1H-indol-3-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



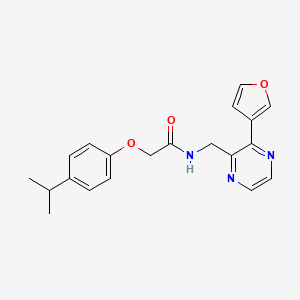
![2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile](/img/structure/B2565437.png)
![13-Propyl-8-(thiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2565438.png)

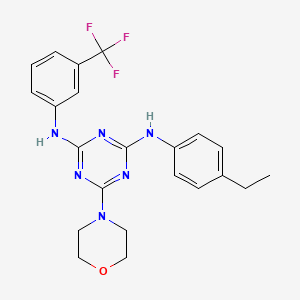
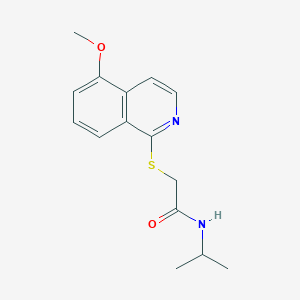
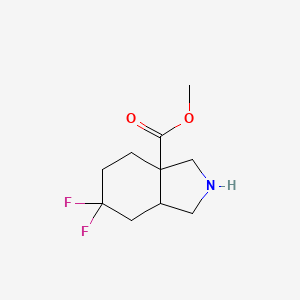
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4-phenylbutanamide](/img/structure/B2565447.png)
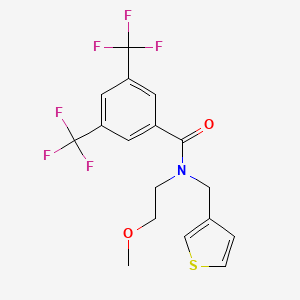
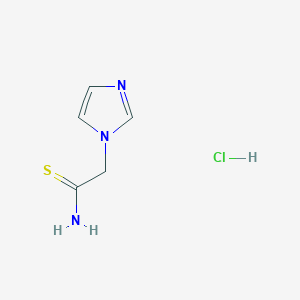
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2565450.png)
![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2565452.png)